2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes an indolinyl group, a methoxyphenyl group, and a pyrimidoindole core
Mechanism of Action
Target of Action
The primary target of this compound is RIPK1 , a key protein involved in the regulation of inflammation and cell death . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and its inhibition can protect cells from necroptosis .
Mode of Action
The compound interacts with RIPK1 by binding to it with a high affinity (KD of 0.004 μM) and inhibits its enzymatic activity (IC50 value of 0.011 μM) . This inhibition prevents the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway. Necroptosis is a form of cell death that is distinct from apoptosis and is characterized by the loss of membrane integrity and cell lysis . By inhibiting RIPK1, the compound prevents the initiation of this pathway, thereby protecting cells from necroptosis .
Pharmacokinetics
Similar indole derivatives are known to have diverse biological activities and have been used in the development of various therapeutic agents
Result of Action
The result of the compound’s action is the protection of cells from necroptosis . This can have significant implications in conditions where necroptosis plays a role, such as in certain inflammatory disorders and cancer metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of indolin-1-yl acetic acid with 4-methoxybenzaldehyde, followed by cyclization and thiolation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including room temperature or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Comparison with Similar Compounds
Similar Compounds
2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one: Similar structure but lacks the methoxy group.
2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-hydroxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-34-19-12-10-18(11-13-19)31-26(33)25-24(20-7-3-4-8-21(20)28-25)29-27(31)35-16-23(32)30-15-14-17-6-2-5-9-22(17)30/h2-13,28H,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTGHSJUGIESBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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